molecular formula C4Cl2F6 B13424212 3,4-Dichlorohexafluoro-1-butene CAS No. 357-21-1

3,4-Dichlorohexafluoro-1-butene

Cat. No.: B13424212
CAS No.: 357-21-1
M. Wt: 232.94 g/mol
InChI Key: KWXXMLHQBFNLOR-UHFFFAOYSA-N
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Description

3,4-Dichlorohexafluoro-1-butene is a chemical compound with the molecular formula C4Cl2F6. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. This compound is often used in various industrial applications due to its chemical properties .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorohexafluoro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen is used as the reagent in the presence of a catalyst.

    Substitution: Sodium hydroxide is commonly used as the reagent.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dichlorohexafluoro-1-butene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichlorohexafluorocyclobutane
  • Hexafluoropropylene oxide
  • Pentafluoropropene

Uniqueness

3,4-Dichlorohexafluoro-1-butene is unique due to its combination of chlorine and fluorine atoms, which provides it with distinct chemical properties that are not found in similar compounds. This uniqueness makes it valuable in specific industrial and research applications .

Properties

IUPAC Name

3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXXMLHQBFNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023018
Record name 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-21-1
Record name 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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